molecular formula C6H6N2O3 B146962 3-Hydroxy-6-methyl-2-nitropyridine CAS No. 15128-90-2

3-Hydroxy-6-methyl-2-nitropyridine

Cat. No. B146962
M. Wt: 154.12 g/mol
InChI Key: WZMGQHIBXUAYGS-UHFFFAOYSA-N
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Patent
US08088928B2

Procedure details

7.00 g of 3-hydroxy-6-methyl-2-nitropyridine (Aldrich, 0.045 mol) was dissolved in 250 mL of MeOH and 20 mL of H2O along with 15 g of sodium hydrosulfide hydrate (6 eq, 0.27 mol). The reaction mixture was stirred under reflux for 5 hours. The reaction mixture was cooled to room temperature and diluted with 300 mL of absolute EtOH and concentrated to dryness. The resulting residue was dissolved in 300 mL of CH2Cl2 and 10 mL of MeOH. The mixture was sonicated for 10 min and allowed to stand at room temperature for 3 hours. The resulting salts that precipitated out at this point were removed by filtration. The filtrate was concentrated to afford the crude amine. This was purified by passing through a short plug of silica gel and eluting with 95% CH2Cl2, 4% MeOH and 1% Et3N. A total of 5.0 g of the desired amine was obtained (89% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([N+:9]([O-])=O)=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.O.O.[SH-].[Na+]>CO.CCO>[NH2:9][C:3]1[C:2]([OH:1])=[CH:7][CH:6]=[C:5]([CH3:8])[N:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
OC=1C(=NC(=CC1)C)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
O.[SH-].[Na+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 300 mL of CH2Cl2
CUSTOM
Type
CUSTOM
Details
The mixture was sonicated for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The resulting salts that precipitated out at this point
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude amine
CUSTOM
Type
CUSTOM
Details
This was purified
WASH
Type
WASH
Details
eluting with 95% CH2Cl2, 4% MeOH and 1% Et3N

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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